1H-Benzimidazole, 1-ribofuranosyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

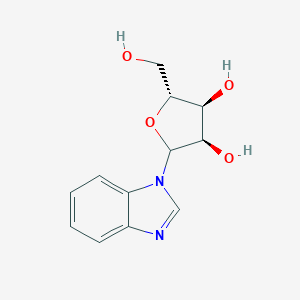

1H-Benzimidazole, 1-ribofuranosyl-, also known as 1H-Benzimidazole, 1-ribofuranosyl-, is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Benzimidazole, 1-ribofuranosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 1-ribofuranosyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Mechanism of Action Against Herpesviruses

1H-Benzimidazole derivatives, particularly those modified with ribofuranosyl groups, have been identified as potent antiviral agents. A notable compound in this category is 5,6-dichloro-2-(isopropylamino)-1-(β-L-ribofuranosyl)-1H-benzimidazole (1263W94), which has shown selective activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) without affecting other herpesviruses like HSV-1 and HSV-2. This selectivity is attributed to its unique mechanism that inhibits viral DNA maturation rather than DNA synthesis itself .

Clinical Implications

The antiviral efficacy of 1263W94 has been demonstrated in various studies. For instance:

- In vitro Studies : Research indicates that 1263W94 exhibits a 50% inhibitory concentration (IC50) ranging from 0.03 to 0.132 μM against clinical isolates of HCMV .

- Animal Studies : The compound has shown over 50% oral bioavailability in primate models with no observed toxic effects at high doses (180 mg/kg for 30 days) .

Treatment of Viral Infections

Applications in Therapy

The benzimidazole riboside compounds are being explored for their potential in treating viral infections, particularly those caused by HCMV and EBV. The therapeutic applications include:

- Prophylaxis and Treatment : These compounds can be utilized for preventing and treating viral diseases such as herpes virus infections, hepatitis B, and hepatitis C .

- Combination Therapies : They are also being investigated as part of combination therapies to enhance the efficacy of existing antiviral regimens.

Case Studies

Case Study: Efficacy Against HCMV

A study focused on the effectiveness of 1263W94 against HCMV involved treating infected cell lines with varying concentrations of the drug. The results indicated that while traditional antiviral agents target DNA synthesis, 1263W94 effectively inhibited DNA maturation processes, leading to the accumulation of high-molecular-weight viral DNA forms .

| Study Parameter | Result |

|---|---|

| IC50 against HCMV | 0.03 to 0.132 μM |

| Oral Bioavailability | >50% in monkeys and rats |

| Toxicity | None observed at therapeutic doses |

Broader Implications

Antineoplastic Activity

Beyond antiviral applications, some benzimidazole derivatives have been noted for their antineoplastic properties, making them candidates for cancer treatment as well. These compounds inhibit cellular proliferation and induce apoptosis in various cancer cell lines .

Eigenschaften

CAS-Nummer |

14505-70-5 |

|---|---|

Molekularformel |

C12H14N2O4 |

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

(3R,4S,5R)-2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2/t9-,10-,11-,12?/m1/s1 |

InChI-Schlüssel |

VQJDOEMQZNKEMJ-KBIHSYGRSA-N |

SMILES |

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O |

Isomerische SMILES |

C1=CC=C2C(=C1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O |

Synonyme |

1H-Benzimidazole, 1-ribofuranosyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.